![molecular formula C10H8O2S B13348129 4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)
4-Methoxybenzo[b]thiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzo[b]thiophene-3-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring and a methoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[b]thiophene-3-carbaldehyde typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of benzo[b]thiophene-3-carbaldehyde with methoxy-substituted reagents in the presence of a catalyst. For example, the reaction of benzo[b]thiophene-3-carbaldehyde with methoxybenzene in the presence of a base such as potassium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxybenzo[b]thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-Methoxybenzo[b]thiophene-3-carboxylic acid.
Reduction: 4-Methoxybenzo[b]thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Methoxybenzo[b]thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 4-Methoxybenzo[b]thiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the aldehyde functionality play crucial roles in its binding affinity and specificity towards these targets. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-3-carbaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Methoxybenzo[b]thiophene-3-methanol: The aldehyde group is reduced to an alcohol.
Uniqueness
4-Methoxybenzo[b]thiophene-3-carbaldehyde is unique due to the presence of both the methoxy group and the aldehyde functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H8O2S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
4-methoxy-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O2S/c1-12-8-3-2-4-9-10(8)7(5-11)6-13-9/h2-6H,1H3 |
Clave InChI |
SQUSFGJSJZZTQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC=C1)SC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)
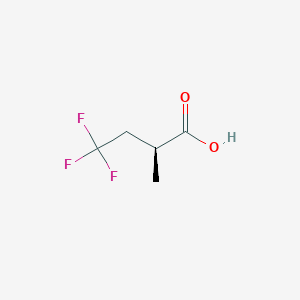


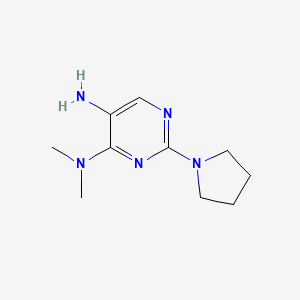

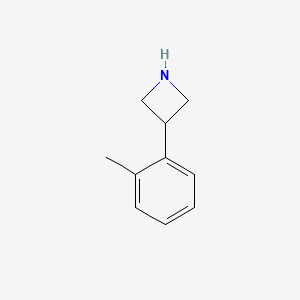
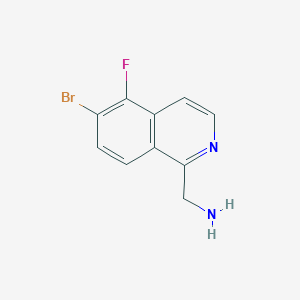
![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)
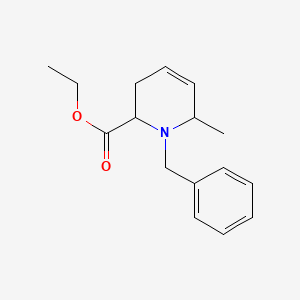
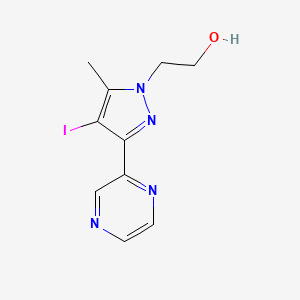
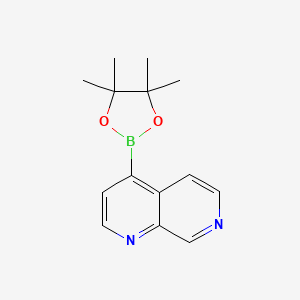
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine](/img/structure/B13348126.png)
